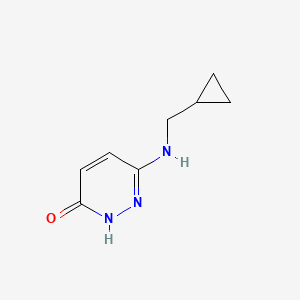
4,4-bis(bromomethyl)tetrahydro-2H-pyran
Übersicht
Beschreibung
4,4-bis(bromomethyl)tetrahydro-2H-pyran (BBTP) is a chemical compound with a pyran ring structure that contains two bromomethyl substituents. It has a molecular weight of 271.98 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for BBTP is1S/C7H12Br2O/c8-5-7(6-9)1-3-10-4-2-7/h1-6H2 . This indicates that the molecule consists of a tetrahydropyran ring with bromomethyl groups attached at the 4th carbon atom. Physical and Chemical Properties Analysis
BBTP is a solid . It has a slight fire hazard when exposed to heat or flame .Wissenschaftliche Forschungsanwendungen
Crown Ether and Podand Derivatives Synthesis
Shahrisa and Banaei (2001) describe the preparation of new podand and crown ether derivatives of 3,5-disubstituted 4H-pyran-4-one. This process involves the nucleophilic substitution reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with various hydroxy compounds, showcasing the utility of bromomethylated pyrans in creating complex organic structures with potential applications in host-guest chemistry and molecular recognition (Shahrisa & Banaei, 2001).
Ligand Synthesis for Metal Complexation
Tovee et al. (2010) demonstrate the synthesis of a complex ligand by reacting 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine, leading to a compound that, when treated with palladium or platinum, forms complexes with potential applications in catalysis and materials science. This underscores the role of bromomethylated tetrahydro-2H-pyran derivatives in facilitating the creation of complex ligands for metal coordination (Tovee et al., 2010).
Electroluminescent Materials
Joonyeong Kim and Hoosung Lee (2002) report the synthesis of a novel red-emitting polymer, demonstrating the use of bromomethylated pyran derivatives in the development of electroluminescent materials with applications in organic light-emitting diodes (OLEDs). This study highlights the potential of such derivatives in the synthesis of materials with desirable electronic and photophysical properties (Kim & Lee, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4-bis(bromomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O/c8-5-7(6-9)1-3-10-4-2-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMNLGPBCXWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


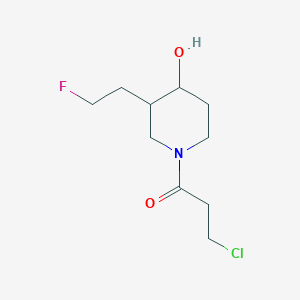
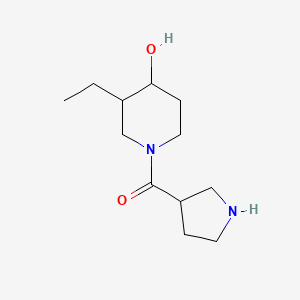
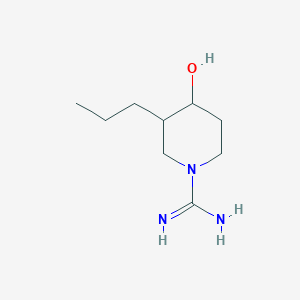
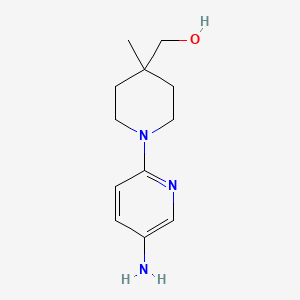
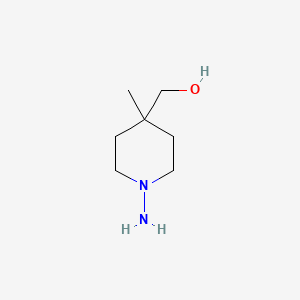
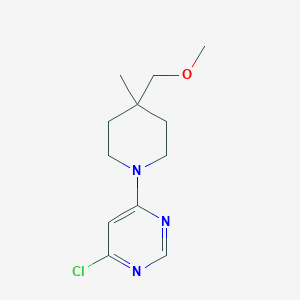
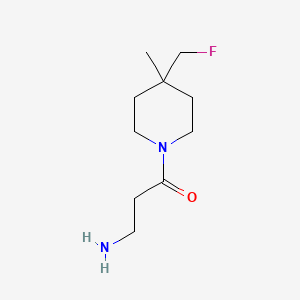
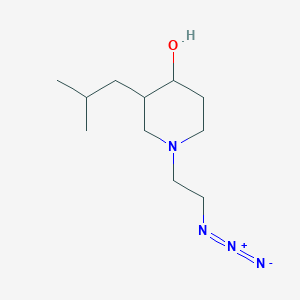
![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)
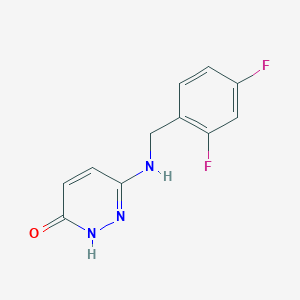
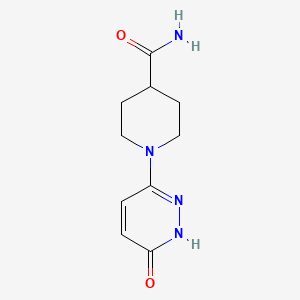

![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol](/img/structure/B1479366.png)
